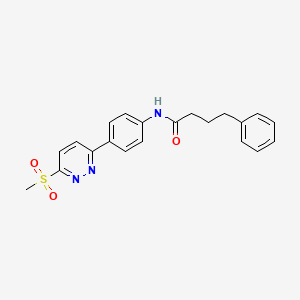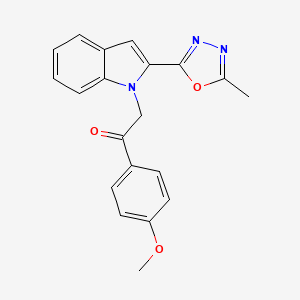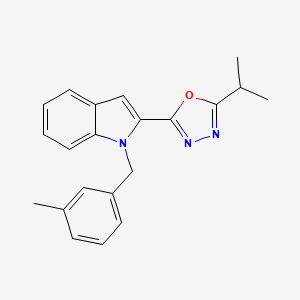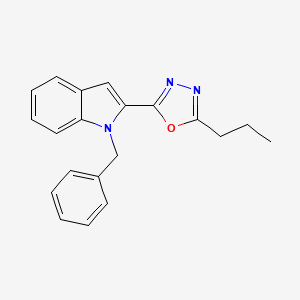
1-benzyl-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole
Overview
Description
1-benzyl-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole, also known as PBDT, is a novel compound that has attracted significant interest in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-benzyl-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell proliferation and apoptosis. 1-benzyl-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. 1-benzyl-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole has also been shown to inhibit the activation of NF-κB, a transcription factor involved in the regulation of various genes involved in cell survival and inflammation.
Biochemical and Physiological Effects:
1-benzyl-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-benzyl-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole induces apoptosis and inhibits cell proliferation in various cancer cell lines. 1-benzyl-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole has also been shown to have anti-inflammatory effects by inhibiting the production of various pro-inflammatory cytokines. In vivo studies have shown that 1-benzyl-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole has low toxicity and is well-tolerated in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using 1-benzyl-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole in lab experiments include its high purity, low toxicity, and potential applications in various fields such as medicinal chemistry and materials science. However, the limitations of using 1-benzyl-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole in lab experiments include its complex synthesis method, which requires multiple steps and purification techniques, and its limited availability, which may limit its use in large-scale experiments.
Future Directions
There are several future directions for the study of 1-benzyl-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole. In medicinal chemistry, further studies are needed to elucidate the mechanism of action of 1-benzyl-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole and to optimize its anticancer activity. In materials science, further studies are needed to explore the potential applications of 1-benzyl-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole-based polymers in organic electronics and to improve their efficiency and stability. In addition, further studies are needed to explore the potential applications of 1-benzyl-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole in other fields such as catalysis and sensing.
Conclusion:
In conclusion, 1-benzyl-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole is a novel compound that has attracted significant interest in scientific research due to its potential applications in various fields. The synthesis method of 1-benzyl-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole involves multiple steps and purification techniques, but the compound has high purity and low toxicity. 1-benzyl-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole has shown promising results as an anticancer agent and as a building block for the synthesis of conjugated polymers with potential applications in organic electronics. Further studies are needed to elucidate the mechanism of action of 1-benzyl-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole and to explore its potential applications in other fields.
Scientific Research Applications
1-benzyl-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 1-benzyl-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole has shown promising results as an anticancer agent by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. 1-benzyl-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. In materials science, 1-benzyl-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole has been used as a building block for the synthesis of conjugated polymers with potential applications in organic electronics. 1-benzyl-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole-based polymers have shown promising results as organic photovoltaic materials with high efficiency and stability.
properties
IUPAC Name |
2-(1-benzylindol-2-yl)-5-propyl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O/c1-2-8-19-21-22-20(24-19)18-13-16-11-6-7-12-17(16)23(18)14-15-9-4-3-5-10-15/h3-7,9-13H,2,8,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDYIDTWNYYMKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B3304354.png)
![2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B3304356.png)
![N-(2,4-dimethoxyphenyl)-2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3304359.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl]thio}acetamide](/img/structure/B3304360.png)
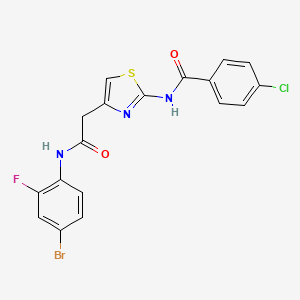
![3-(benzylthio)-7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B3304371.png)
![7-(4-methoxyphenyl)-3-((2-methylbenzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B3304373.png)
![7-(4-methoxyphenyl)-3-((4-methylbenzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B3304378.png)
![7-(4-methoxyphenyl)-3-(phenethylthio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B3304391.png)
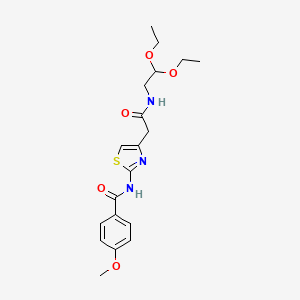
![2-[2-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-isopropylacetamide](/img/structure/B3304407.png)
